

A Technical Guide to the Spectral Analysis of 2,4,5,8-Tetramethylquinoline

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Compound of Interest

Compound Name: 2,4,5,8-Tetramethylquinoline

Cat. No.: B1589993

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This guide provides a comprehensive technical overview of the spectral characteristics of **2,4,5,8-tetramethylquinoline**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of spectroscopic techniques for the structural elucidation and characterization of this heterocyclic compound. While direct experimental spectra for **2,4,5,8-tetramethylquinoline** are not extensively published, this guide synthesizes predicted data based on the analysis of analogous quinoline derivatives and fundamental spectroscopic principles.

Introduction

2,4,5,8-Tetramethylquinoline, with the molecular formula $C_{13}H_{15}N$ and a molecular weight of 185.26 g/mol, belongs to the quinoline family of heterocyclic aromatic compounds.[1][2] The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the spectral properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This guide will cover the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Predicted Spectral Features

The structure of **2,4,5,8-tetramethylquinoline**, with its distinct arrangement of methyl groups on the quinoline core, gives rise to a unique spectral fingerprint. The following sections detail the anticipated spectral data.

Caption: Molecular structure of **2,4,5,8-Tetramethylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **2,4,5,8-tetramethylquinoline** is expected to show distinct signals for the aromatic protons and the four methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents.

Predicted ¹H NMR Data:

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic CH (C6-H, C7-H)	7.0 - 8.0	Doublet, Doublet
Aromatic CH (C3-H)	6.5 - 7.0	Singlet
Methyl CH ₃ (C2-CH ₃)	2.5 - 2.7	Singlet
Methyl CH ₃ (C4-CH ₃)	2.4 - 2.6	Singlet
Methyl CH ₃ (C5-CH ₃)	2.3 - 2.5	Singlet
Methyl CH ₃ (C8-CH ₃)	2.2 - 2.4	Singlet

Justification: The aromatic protons on the benzene ring (C6-H, C7-H) are expected to appear in the typical downfield region for aromatic protons. The proton at C3 is anticipated to be a singlet due to the adjacent methyl group at C4 and the nitrogen atom. The methyl group protons will appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the quinoline ring. For comparison, the methyl protons of 2-methylquinoline appear around 2.7 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ^{13}C NMR Data:

Carbon	Predicted Chemical Shift (ppm)
Quaternary C (C2, C4, C5, C8, C4a, C8a)	140 - 160
Aromatic CH (C3, C6, C7)	120 - 135
Methyl C (C2-CH ₃ , C4-CH ₃ , C5-CH ₃ , C8-CH ₃)	15 - 25

Justification: The quaternary carbons, particularly those bonded to nitrogen (C2) and in the ring fusion, will be the most downfield. Aromatic CH carbons will resonate in the typical 120-135 ppm range. The methyl carbons will appear in the upfield aliphatic region. These predictions are based on general values for substituted quinolines.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

Ion	Predicted m/z
[M] ⁺	185.26
[M+H] ⁺	186.27

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition (C₁₃H₁₅N). The fragmentation pattern in MS/MS would likely involve the loss of methyl groups, providing further structural confirmation.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

Functional Group	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 3000
C=C Aromatic Ring Stretch	1500 - 1600
C=N Stretch	1610 - 1650
C-N Stretch	1300 - 1400

Justification: The spectrum will be dominated by aromatic and aliphatic C-H stretching vibrations. The C=C and C=N stretching vibrations within the quinoline ring system will appear in the 1500-1650 cm⁻¹ region. These predictions are consistent with the known IR spectra of quinoline and its derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore.

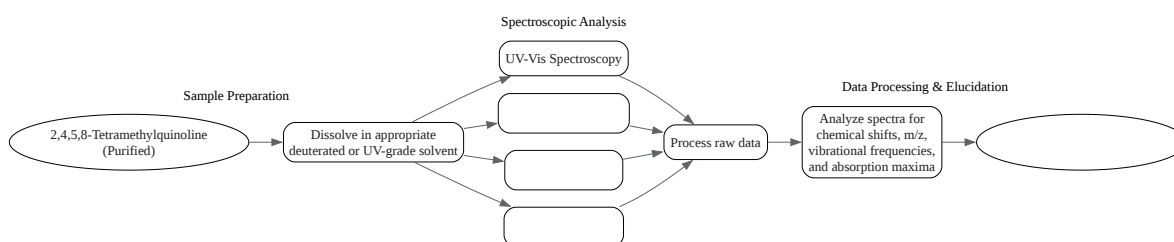
Predicted UV-Vis Absorption Maxima (in Ethanol):

Predicted λ_{max} (nm)	Electronic Transition
~230, ~280, ~320	$\pi \rightarrow \pi^*$

Justification: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to $\pi \rightarrow \pi^*$ transitions. The exact positions and intensities of these bands are sensitive to substitution and the solvent used.[\[10\]](#)[\[11\]](#)

Experimental Protocols

To obtain definitive spectral data for **2,4,5,8-tetramethylquinoline**, the following standard experimental procedures are recommended.



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